4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 1105229-06-8
VCID: VC6687544
InChI: InChI=1S/C18H14ClN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
SMILES: CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Molecular Formula: C18H14ClN3O3
Molecular Weight: 355.78

4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.: 1105229-06-8

Cat. No.: VC6687544

Molecular Formula: C18H14ClN3O3

Molecular Weight: 355.78

* For research use only. Not for human or veterinary use.

4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one - 1105229-06-8

Specification

CAS No. 1105229-06-8
Molecular Formula C18H14ClN3O3
Molecular Weight 355.78
IUPAC Name 4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C18H14ClN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Standard InChI Key RBMNKGZNUMYNIQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions combining heterocyclic chemistry and functional group transformations.

General Synthetic Pathway

  • Formation of the 1,2,4-Oxadiazole Ring:

    • A precursor such as a hydrazide reacts with a nitrile or carboxylic acid derivative under dehydrating conditions.

    • This step yields the 1,2,4-oxadiazole core .

  • Introduction of the Chlorophenyl Group:

    • The chlorophenyl moiety is introduced via electrophilic substitution or coupling reactions.

  • Coupling with Benzo[b]14Oxazin-3(4H)-one:

    • The oxazine core is synthesized separately through cyclization reactions involving aromatic amines and carbonyl compounds.

    • The final step involves linking the oxadiazole and oxazine cores through a methyl bridge.

Reaction Conditions

StepReagents/CatalystsConditions
Oxadiazole FormationHydrazide + NitrileAcidic/Basic medium; heat
Chlorophenyl AdditionChlorobenzene derivative + BaseElevated temperature
Final CouplingOxazine derivative + Methylating AgentSolvent-based; reflux or sonication

Biological Activities

The compound's structure suggests potential biological activities due to its pharmacophore-rich framework.

Potential Applications

  • Antimicrobial Activity:

    • The oxadiazole ring is known for its antibacterial and antifungal properties .

    • Similar derivatives have shown activity against Staphylococcus aureus and Candida albicans.

  • Antioxidant Properties:

    • Aromatic systems with electron-donating groups often exhibit free radical scavenging abilities .

  • Anti-Cancer Potential:

    • Oxadiazoles have been explored as kinase inhibitors and DNA-interacting agents in cancer therapy .

Mechanism of Action

  • The compound may interact with bacterial or fungal enzymes by forming hydrogen bonds or π-π interactions with active site residues.

  • The electron-withdrawing chlorine atom enhances lipophilicity, aiding in cell membrane penetration.

Material Science Relevance

Compounds containing oxadiazole rings are also studied for their electro-optical properties:

  • High thermal stability makes them suitable for organic light-emitting diodes (OLEDs) .

  • Their ability to transport electrons efficiently is valuable in photovoltaic applications.

Toxicological Profile

While detailed toxicity data for this specific compound is unavailable, related oxadiazole derivatives exhibit varying toxicity levels:

  • Moderate toxicity to aquatic organisms like Daphnia magna .

  • Lower toxicity compared to starting materials when tested in vitro.

Safety Considerations

Proper handling protocols should be followed due to potential cytotoxic effects associated with halogenated aromatic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator